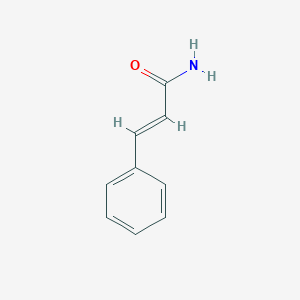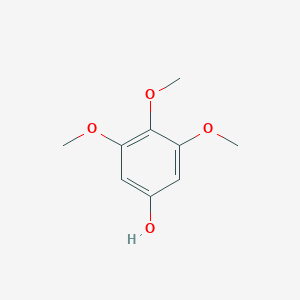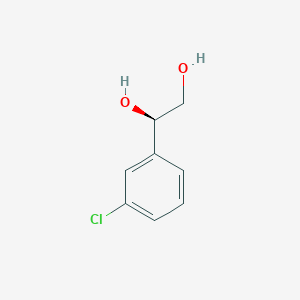
2-(2-Propan-2-ylphenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Propan-2-ylphenyl)propan-1-ol, also known as IPP, is a chiral alcohol that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless liquid that is soluble in organic solvents and has a boiling point of 238°C. IPP is synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-(2-Propan-2-ylphenyl)propan-1-ol is not well understood, but it is believed to act as a chiral auxiliary or ligand in various reactions. This compound can form complexes with different metals, such as palladium and copper, and these complexes can catalyze various reactions. This compound can also form hydrogen bonds with different substrates, making it an ideal candidate for asymmetric catalysis.
Biochemical and Physiological Effects:
Limited studies have been conducted on the biochemical and physiological effects of this compound. However, it has been reported that this compound can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. This compound can also induce apoptosis, which is a programmed cell death process, in cancer cells. These findings suggest that this compound may have potential applications in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Propan-2-ylphenyl)propan-1-ol has several advantages for lab experiments, including its high reactivity, chiral nature, and low toxicity. This compound can be easily synthesized using different methods, and its enantiomers can be separated using chiral chromatography. However, the limitations of this compound include its high cost, low yield, and limited availability.
Direcciones Futuras
2-(2-Propan-2-ylphenyl)propan-1-ol has potential applications in various fields, and future research should focus on its synthesis, mechanism of action, and physiological effects. Future studies should also explore the use of this compound in drug discovery, asymmetric catalysis, and cancer therapy. This compound can also be used as a starting material for the synthesis of various compounds, and future research should explore its potential applications in organic synthesis.
Métodos De Síntesis
2-(2-Propan-2-ylphenyl)propan-1-ol can be synthesized using different methods, including the reduction of 2-(2-Propan-2-ylphenyl)propan-1-one, which is obtained from the reaction of acetone and 2-(2-Propan-2-ylphenyl)propionic acid. Another method involves the reduction of 2-(2-Propan-2-ylphenyl)propan-1-nitro using a reducing agent such as iron powder or tin chloride. The yield of this compound depends on the method used and the reaction conditions.
Aplicaciones Científicas De Investigación
2-(2-Propan-2-ylphenyl)propan-1-ol has been studied extensively for its potential applications in various fields, including organic synthesis, asymmetric catalysis, and drug discovery. This compound is a chiral alcohol, and its enantiomers have different properties and reactivity, making it an ideal candidate for asymmetric catalysis. This compound has been used as a chiral auxiliary in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. This compound has also been used as a ligand in asymmetric catalysis reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Propiedades
| 131204-98-3 | |
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
2-(2-propan-2-ylphenyl)propan-1-ol |
InChI |
InChI=1S/C12H18O/c1-9(2)11-6-4-5-7-12(11)10(3)8-13/h4-7,9-10,13H,8H2,1-3H3 |
Clave InChI |
FQBKPRKGUNFSIF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1C(C)CO |
SMILES canónico |
CC(C)C1=CC=CC=C1C(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


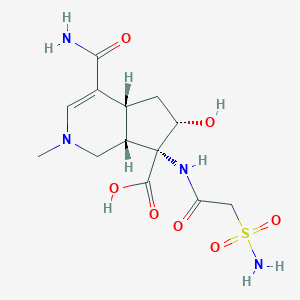
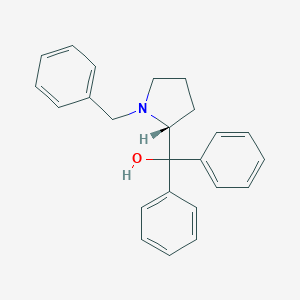
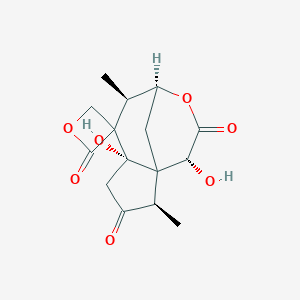


![(1S,2S,4R,8S,9S,13S)-8-(2-Hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-16-one](/img/structure/B152038.png)
